molecular formula C8H7Cl4NS B098708 Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- CAS No. 19050-48-7

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-

Cat. No. B098708
CAS RN: 19050-48-7
M. Wt: 291 g/mol
InChI Key: SFZLAIOIVCOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, also known as TCPTP, is a chemical compound that has been extensively researched for its potential applications in scientific research. TCPTP is a potent inhibitor of protein tyrosine phosphatase (PTP) activity, which makes it a valuable tool for studying the role of PTPs in various biological processes.

Mechanism Of Action

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways.

Biochemical And Physiological Effects

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been shown to have a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can inhibit the growth of various cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potency as a PTP inhibitor, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, including the development of more potent and selective PTP inhibitors, the identification of new targets for PTP inhibition, and the development of new methods for delivering PTP inhibitors to specific tissues or organs. Additionally, Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- could be used to study the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders.

Synthesis Methods

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrachloropyridine with propylthiol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,3,5,6-tetrachloropyridine with propylmercaptan in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways and are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis.

properties

CAS RN

19050-48-7

Product Name

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-

Molecular Formula

C8H7Cl4NS

Molecular Weight

291 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-propylsulfanylpyridine

InChI

InChI=1S/C8H7Cl4NS/c1-2-3-14-6-4(9)7(11)13-8(12)5(6)10/h2-3H2,1H3

InChI Key

SFZLAIOIVCOPBG-UHFFFAOYSA-N

SMILES

CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Canonical SMILES

CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Other CAS RN

19050-48-7

Origin of Product

United States

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